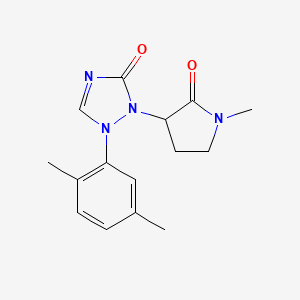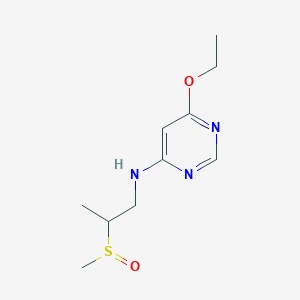![molecular formula C11H12F4N2O B7632050 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea](/img/structure/B7632050.png)
1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea, also known as DFEU, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, agriculture, and industry. DFEU is a urea derivative that contains two fluorine atoms, which makes it a unique and valuable compound for research purposes.
作用机制
The mechanism of action of 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea involves the inhibition of key enzymes and proteins involved in various cellular processes. For example, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea inhibits photosynthesis in plants by blocking the electron transport chain, leading to a decrease in ATP production and ultimately, plant death. In cancer cells, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea has been shown to have a range of biochemical and physiological effects, depending on the target organism or cell type. In plants, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea inhibits photosynthesis, leading to a decrease in chlorophyll content and ultimately, plant death. In cancer cells, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea induces apoptosis and inhibits cell proliferation. In addition, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea has several advantages as a research tool, including its unique chemical structure, which makes it useful in a variety of applications. Additionally, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea is relatively easy to synthesize and purify, making it accessible to researchers. However, the use of 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea in lab experiments is limited by its toxicity and potential for environmental harm, particularly in the case of its use as a herbicide.
未来方向
There are several potential future directions for research involving 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea. One area of interest is the development of new herbicides based on 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea, which could provide an alternative to currently used herbicides that have negative environmental impacts. Additionally, further research is needed to explore the potential of 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea as a therapeutic agent for neurological disorders. Finally, the development of new synthetic methods for 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea could lead to more efficient and cost-effective production of the compound.
合成方法
The synthesis of 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea involves the reaction of 2,2-difluoroethylamine with 3,4-difluorophenylacetic acid, followed by the addition of isobutyl chloroformate and subsequent reaction with urea. The final product is obtained through purification and recrystallization techniques.
科学研究应用
1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea has been extensively studied for its potential use as a herbicide due to its ability to inhibit plant growth. It has also been explored as a potential antitumor agent due to its ability to induce cell death in cancer cells. Additionally, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea has been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(2,2-difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4N2O/c12-8-2-1-7(5-9(8)13)3-4-16-11(18)17-6-10(14)15/h1-2,5,10H,3-4,6H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPKUDUKWWDUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCNC(=O)NCC(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide](/img/structure/B7631969.png)
![6-(3-methylpyrazol-1-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridazin-3-amine](/img/structure/B7631975.png)

![3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridin-2-amine](/img/structure/B7631994.png)
![6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide](/img/structure/B7632014.png)
![6-[(2-imidazol-1-ylphenyl)methylamino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7632027.png)
![N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide](/img/structure/B7632034.png)

![2-[2-(2,5-dimethylphenyl)-5-oxo-1,2,4-triazol-1-yl]-N-prop-2-ynylpropanamide](/img/structure/B7632043.png)
![1-(2,5-Dimethylphenyl)-2-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]-1,2,4-triazol-3-one](/img/structure/B7632061.png)
![1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7632069.png)
![4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7632076.png)
![2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B7632083.png)
![N-[[1-(2,6-difluorophenyl)cyclopropyl]methyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide](/img/structure/B7632088.png)